molecular formula C19H18N2O4 B8661576 Methyl 2-(3-acetyl-5-(benzyloxy)-1H-indazol-1-yl)acetate

Methyl 2-(3-acetyl-5-(benzyloxy)-1H-indazol-1-yl)acetate

Cat. No. B8661576
M. Wt: 338.4 g/mol
InChI Key: JCFNPLOCQLSWQT-UHFFFAOYSA-N
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Patent
US09388199B2

Procedure details

To methyl 2-(3-acetyl-5-(benzyloxy)-1H-indazol-1-yl)acetate (3.70 g, 10.9 mmol) in THF (80 mL) was added Pd/C (10%, 400 mg). The reaction mixture was stirred at 50° C. overnight under a H2 atmosphere. Then was filtered over a pad of Celite and the residue washed with CH2Cl2. Solvents were removed under reduced pressure to give the title compound. MS (LC/MS): 248.9 [M+H]+, 271.0 [M+Na]+; tR (HPLC conditions e): 3.36 min.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]CC3C=CC=CC=3)[CH:11]=2)[N:6]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[N:5]=1)(=[O:3])[CH3:2]>C1COCC1.[Pd]>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([OH:13])[CH:11]=2)[N:6]([CH2:21][C:22]([O:24][CH3:25])=[O:23])[N:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(=O)C1=NN(C2=CC=C(C=C12)OCC1=CC=CC=C1)CC(=O)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. overnight under a H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then was filtered over a pad of Celite
WASH
Type
WASH
Details
the residue washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=NN(C2=CC=C(C=C12)O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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